molecular formula C19H13ClN6O4 B2374400 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-31-6

2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2374400
CAS RN: 899737-31-6
M. Wt: 424.8
InChI Key: NHXHFCIUHWXBRR-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C19H13ClN6O4 and its molecular weight is 424.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Process : This chemical is synthesized through multiple steps, involving the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation with formamide. This process results in various substituted pyrazolo[3,4-d]pyrimidin-7-ones, indicating its versatility in chemical synthesis (Ochi & Miyasaka, 1983).

  • Formation of Novel Derivatives : The compound is a key intermediate in the synthesis of novel pyrazolopyrimidines derivatives, with applications in anticancer and anti-5-lipoxygenase agents. This includes the creation of various hybrids and triazoles, showcasing its potential in medicinal chemistry (Rahmouni et al., 2016).

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This includes the formation of new heterocycles incorporating antipyrine moiety, expanding its application in the field of antimicrobial research (Bondock et al., 2008).

Molecular Interaction and Structural Analysis

  • Intermolecular Interactions : The compound's derivatives have been analyzed for their X-ray structure, Hirshfeld surface analysis, and DFT calculations. This research provides insights into the molecular interactions and stability of these compounds, which is crucial for their application in various fields, including drug design (Saeed et al., 2020).

  • Structural Derivatives : Its structure has also been used to create various pyrazolo[3,4‐c][1,5]benzodiazocin-10(11H)one derivatives, highlighting the chemical's adaptability in synthesizing structurally diverse compounds (Plescia et al., 1979).

Application in Medical Imaging

  • Tumor Imaging : Derivatives of this chemical have been utilized in synthesizing 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging using Positron Emission Tomography (PET). This indicates its potential application in diagnostic imaging in oncology (Xu et al., 2012).

Biological and Pharmacological Potential

  • Anti-inflammatory and COX-2 Inhibition : Certain pyrazolo[3,4‐d]pyrimidine derivatives exhibit anti-inflammatory properties and selective inhibition of COX-2. This suggests potential applications in developing anti-inflammatory drugs (Raffa et al., 2009).

  • Antimicrobial and Anticancer Activity : Novel series of derivatives incorporating various moieties like quinoline and benzofuran have shown promising antimicrobial and anticancer activities, further expanding the compound's application in pharmaceutical research (Idrees et al., 2020).

  • Herbicidal Applications : Derivatives have also been investigated for their herbicidal activity, demonstrating the compound's utility in agricultural chemistry (Luo et al., 2019).

properties

IUPAC Name

2-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN6O4/c1-11-2-4-12(5-3-11)25-17-15(9-22-25)19(28)24(10-21-17)23-18(27)14-8-13(26(29)30)6-7-16(14)20/h2-10H,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXHFCIUHWXBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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